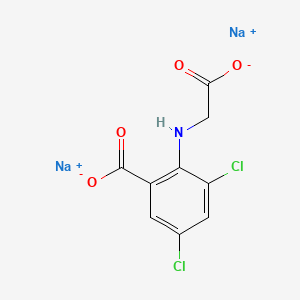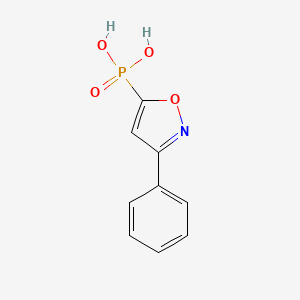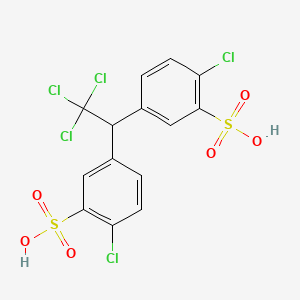
Benzenesulfonic acid, 3,3'-(2,2,2-trichloroethylidene)bis(6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is a complex organosulfur compound. It is characterized by the presence of sulfonic acid groups attached to a benzene ring, with additional chlorine and trichloroethylidene substituents. This compound is notable for its strong acidic properties and its role in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper attachment of sulfonic acid groups to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzene compounds.
Scientific Research Applications
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to modify amino acid residues.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The molecular targets and pathways involved include:
Enzyme inhibition: The compound can inhibit enzymes by modifying their active sites.
Protein interactions: It can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional chlorine and trichloroethylidene substituents.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in analytical chemistry.
Uniqueness
Benzenesulfonic acid, 3,3’-(2,2,2-trichloroethylidene)bis(6-chloro-) is unique due to its additional chlorine and trichloroethylidene substituents, which enhance its reactivity and make it suitable for specialized applications in research and industry.
Properties
CAS No. |
102627-45-2 |
|---|---|
Molecular Formula |
C14H9Cl5O6S2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-chloro-5-[2,2,2-trichloro-1-(4-chloro-3-sulfophenyl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H9Cl5O6S2/c15-9-3-1-7(5-11(9)26(20,21)22)13(14(17,18)19)8-2-4-10(16)12(6-8)27(23,24)25/h1-6,13H,(H,20,21,22)(H,23,24,25) |
InChI Key |
SDUKYWIQGWMSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)Cl)S(=O)(=O)O)C(Cl)(Cl)Cl)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


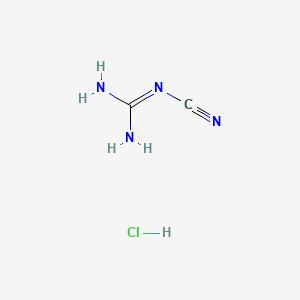
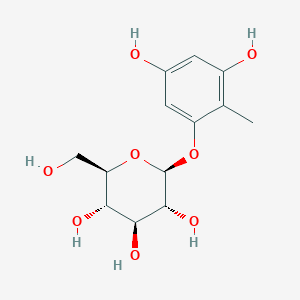
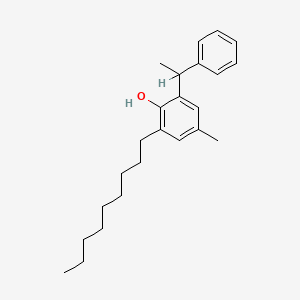


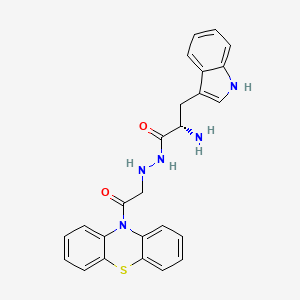
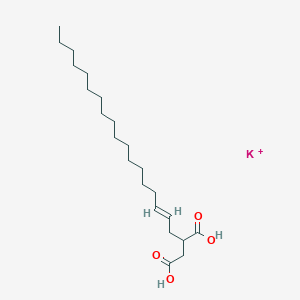
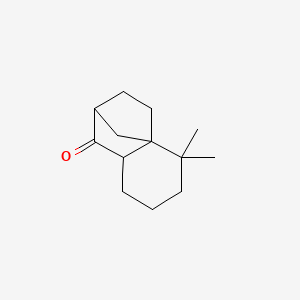


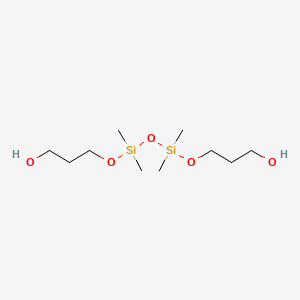
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
